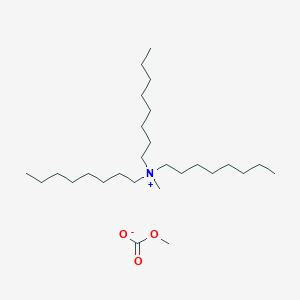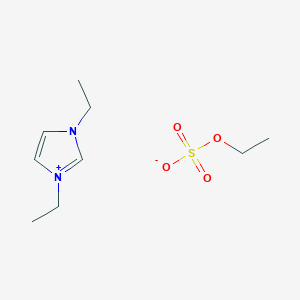
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline is a novel compound that has recently been studied for its potential to be used in various scientific research applications. This compound has a unique structure and can be synthesized using a variety of methods. It has been studied for its ability to act as a ligand, a catalyst, and an enzyme inhibitor, and its biochemical and physiological effects have been explored.
科学的研究の応用
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline has been studied for its potential to be used as a ligand, a catalyst, and an enzyme inhibitor. As a ligand, it can be used to bind to metal ions, such as copper and zinc, and it can be used to form complexes with other molecules. As a catalyst, it can be used to accelerate chemical reactions, such as the hydrolysis of esters. As an enzyme inhibitor, it can be used to block the activity of enzymes, such as proteases and phosphatases.
作用機序
The mechanism of action of 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline is not yet fully understood. However, it is believed that the compound binds to metal ions and other molecules through hydrogen bonding and electrostatic interactions. It is also believed that the compound can form complexes with other molecules, which can then be used to catalyze chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline have been studied in various laboratory experiments. In vitro studies have shown that the compound can inhibit the activity of enzymes, such as proteases and phosphatases. In vivo studies have shown that the compound can reduce inflammation and pain, and can also reduce the growth of cancer cells.
実験室実験の利点と制限
The use of 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline in laboratory experiments has both advantages and limitations. One advantage is that the compound can be synthesized using a variety of methods, which makes it easy to obtain and use in experiments. Another advantage is that the compound can be used as a ligand, a catalyst, and an enzyme inhibitor, which makes it useful for a variety of applications. However, one limitation is that the compound is not very stable, and can decompose over time. Another limitation is that the compound can interact with other molecules and metal ions, which can lead to unwanted side reactions.
将来の方向性
The potential future directions for research on 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further studies could be conducted to investigate the compound’s stability and the effects of different reaction conditions on its synthesis and reactivity. Additionally, further research could be conducted to investigate the compound’s potential uses as a drug or a therapeutic agent. Finally, further research could be conducted to investigate the compound’s potential uses as a catalyst for chemical reactions or as an enzyme inhibitor.
合成法
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline can be synthesized using a variety of methods. One common method is a condensation reaction of 4-acetamidophenol and 2-oxoindoline. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and a base, such as sodium hydroxide or potassium hydroxide. The reaction can be monitored using a thin-layer chromatography (TLC) technique, and the product can be isolated and purified using column chromatography.
特性
IUPAC Name |
2-(4-acetamidophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-11(23)19-12-6-8-13(9-7-12)26-10-16(24)21-22-17-14-4-2-3-5-15(14)20-18(17)25/h2-9,20,25H,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJOGBDRAUQDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)




![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)




